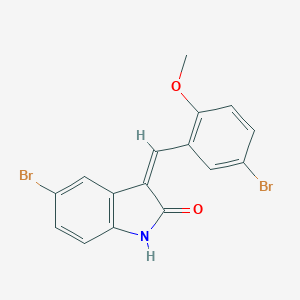
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BMBI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the family of indole derivatives and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of PKC. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may disrupt these processes, leading to its observed effects on tumor growth and inflammation.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit antitumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit antioxidant properties by scavenging reactive oxygen species. These effects suggest that (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may have potential applications in cancer treatment and inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit potent antitumor and anti-inflammatory effects, making it a promising compound for further research. However, one limitation of using (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a PKC inhibitor and its effects on cellular processes. Another direction is to explore its potential as a fluorescent probe for imaging studies. Additionally, further studies are needed to determine the optimal dosage and administration route for (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in various applications. Finally, more research is needed to investigate its potential applications in other scientific fields, such as neurobiology and immunology.
Conclusion:
In conclusion, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown promising results in various scientific studies. Its potential applications in cancer treatment, inflammation-related diseases, and imaging studies make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and potential applications in other scientific fields.
Synthesemethoden
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting with 5-bromo-2-methoxybenzaldehyde and 5-bromoindole-3-acetic acid. The reaction involves the use of various reagents and catalysts, including acetic anhydride, sodium acetate, and palladium on carbon. The final product is obtained through recrystallization and purification processes. The yield of the synthesis method ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has also shown potential as an inhibitor of protein kinase C (PKC), which is a key enzyme involved in various cellular processes. Additionally, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential as a fluorescent probe for imaging studies.
Eigenschaften
Produktname |
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C16H11Br2NO2 |
Molekulargewicht |
409.07 g/mol |
IUPAC-Name |
(3Z)-5-bromo-3-[(5-bromo-2-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11Br2NO2/c1-21-15-5-3-10(17)6-9(15)7-13-12-8-11(18)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7- |
InChI-Schlüssel |
DHAZADOCYBAZEV-QPEQYQDCSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-(3-Chloro-4-methylphenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307933.png)
![10-Bromo-3-(hexylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307934.png)
![1-[6-(2,5-dimethoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307937.png)
![4-[7-Acetyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B307939.png)
![6-(6-Methyl-2-pyridinyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307943.png)
![6-(2,6-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307946.png)
![6-(2,4-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307947.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307948.png)
![6-(2-Methoxy-1-naphthyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307949.png)
![6-(2-Chlorophenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307950.png)
![1-[6-(2,4-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307951.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307952.png)
![(5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307953.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307955.png)